molecular formula C22H31NO3 B3008215 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 405077-82-9

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3008215
CAS No.: 405077-82-9
M. Wt: 357.494
InChI Key: GUXCALMZVCVBKO-UHFFFAOYSA-N
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Description

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that combines the adamantane structure with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other molecules. This often involves halogenation or hydroxylation reactions.

    Coupling with Dimethoxyphenyl Ethylamine: The functionalized adamantane is then coupled with 3,4-dimethoxyphenyl ethylamine through an acylation reaction to form the final product. This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the adamantane core.

Scientific Research Applications

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the adamantane core’s known activity in this area.

    Materials Science: The rigid adamantane structure can impart desirable physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the central nervous system.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the central nervous system, potentially modulating their activity. The dimethoxyphenyl group may further enhance these interactions or introduce additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of the dimethoxyphenyl group, which can introduce additional pharmacological properties and enhance its interaction with biological targets. This combination of structural features is not commonly found in other adamantane derivatives, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-25-19-4-3-15(10-20(19)26-2)5-6-23-21(24)14-22-11-16-7-17(12-22)9-18(8-16)13-22/h3-4,10,16-18H,5-9,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCALMZVCVBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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